Solochrome Azurine

Description

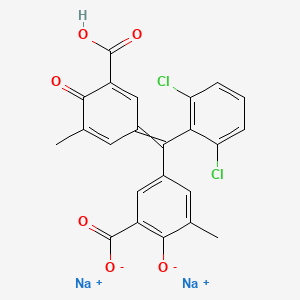

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

1796-92-5 |

|---|---|

Formule moléculaire |

C23H14Cl2Na2O6 |

Poids moléculaire |

503.2 g/mol |

Nom IUPAC |

disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methyl-2-oxidobenzoate |

InChI |

InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/b18-13+;; |

Clé InChI |

JROAZQFKSSYEBL-YWABOPJLSA-L |

SMILES isomérique |

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

SMILES canonique |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

Origine du produit |

United States |

Advanced Spectroscopic and Photophysical Investigations of Mordant Blue 1

Solvatochromic Behavior and Solvent Interaction Studies

The solvatochromism of a compound refers to the change in its color—and more specifically, its absorption or emission spectra—in response to the polarity of the solvent. Mordant Blue 1 exhibits pronounced solvatochromic behavior, particularly in response to the pH of aqueous solutions, a phenomenon known as halochromism. nih.gov This behavior is a direct consequence of the different protonation states of the molecule, each possessing a unique electronic structure and thus a distinct color and absorption maximum (λmax). nih.govresearchgate.net

The molecule acts as a universal pH sensor, displaying a range of colors from pink-red in highly acidic conditions to yellow-orange in moderately acidic to neutral conditions. nih.gov The interaction with the solvent, particularly the proton activity, directly influences the electronic transitions within the dye's conjugated π-electron system.

Detailed spectrophotometric studies have characterized the various protonated forms of Mordant Blue 1 in aqueous solutions, with each form corresponding to a specific absorption band in the visible spectrum. nih.gov At a pH of 0, the fully protonated pink-red form, H₄L⁺, is dominant. As the pH increases to between 2 and 4, it transitions to the red-orange H₃L form. Above pH 4, the yellow-orange HL²⁻ form exists. nih.gov The coordination of the dye to metal ions can also influence its spectral properties, with the deprotonated L³⁻ form showing bands at both 480 nm and 620 nm when part of a metal-organic framework. nih.gov

Table 1: pH-dependent spectral properties of Mordant Blue 1 in aqueous solution, based on data from reference nih.gov.

Fluorescence Characteristics and Luminescence Phenomena

Luminescence is the emission of light by a substance not resulting from heat and is a key characteristic of many dyes. This phenomenon is broadly divided into fluorescence (a short-lived emission) and phosphorescence (a longer-lived emission). core.ac.uk When a molecule absorbs light, an electron is promoted to an excited state. The return to the ground state can occur through various pathways, including the emission of a photon, which is observed as fluorescence. core.ac.ukresearchgate.net

While many dyes are valued for their fluorescent properties, detailed studies focusing on the specific fluorescence characteristics of Mordant Blue 1, such as its emission spectrum, quantum yield, or fluorescence lifetime, are not widely available in the published literature. Research on this dye has predominantly centered on its colorimetric properties for pH sensing and metal-ion complexation, as well as its lightfastness when used in textile dyeing. nih.goviteh.ai Studies on the light-induced degradation of Mordant Blue 1 (under the name Azurole B) suggest that photochemical processes, or fading, can be a significant relaxation pathway for the excited molecule, which may compete with or dominate over fluorescence emission. core.ac.uk

Theoretical Studies and Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like Mordant Blue 1. Methods such as Density Functional Theory (DFT) allow for the detailed investigation of molecular structure, electron distribution, and spectroscopic properties from first principles.

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of modern computational chemistry for studying the excited states of molecules. This method is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum. By simulating the electronic spectrum, TD-DFT can help assign specific absorption bands to particular electronic transitions, such as π→π* or n→π* transitions within the molecule's chromophore.

While extensive TD-DFT studies have been performed on structurally related compounds such as Mordant Blue 29, providing deep insight into their intramolecular charge-transfer transitions, similar comprehensive analyses for Mordant Blue 1 are less prevalent in scientific literature. For related dyes, these calculations typically employ functionals like B3LYP and basis sets such as 6-31++G(d,p), often incorporating a Polarizable Continuum Model (PCM) to simulate the effects of a solvent environment on the electronic transitions.

Beyond excited-state properties, quantum chemical calculations using ground-state DFT are invaluable for determining fundamental molecular properties that govern a dye's behavior. These methods can accurately predict optimized molecular geometries, the distribution of electron density, and electrostatic potential maps, which identify the electron-rich and electron-poor regions of a molecule, crucial for understanding its reactivity and intermolecular interactions.

Such calculations can also determine key electrical properties. For instance, the dipole moment (μ), a measure of molecular polarity, has been calculated for Mordant Blue 1. A reported theoretical value for its dipole moment is 9.8 Debye. This value provides quantitative insight into the charge separation within the molecule, which is fundamental to its interactions with polar solvents and its function as a chelating agent for metal ions.

Table of Mentioned Compounds

Complexation Chemistry and Metal Ion Interactions of Mordant Blue 1

Mechanisms of Metal Chelation and Ligand-Binding Dynamics

Mordant Blue 1 and other mordant dyes typically possess functional groups such as hydroxyl, carboxyl, carbonyl, and azo groups that act as ligands. alfa-chemistry.com These groups donate electrons to a metal ion, forming coordinate bonds and resulting in a stable, ring-like structure known as a chelate. ebsco.com The formation of these metal-dye complexes, often called "lakes," is responsible for the significant color change observed, which is a key characteristic of mordant dyes. dayglo.in

The binding of a ligand to a metal ion is a dynamic process that can be influenced by the concentrations of both the ligand and the metal. slu.edujustintimemedicine.com The interaction can trigger conformational changes in both the dye molecule and the metal's coordination sphere. tainstruments.com In the case of Mordant Blue 1, the chelation process involves the deprotonation of its hydroxyl and carboxyl groups, which then coordinate with the metal ion. alfa-chemistry.comchembk.com This interaction alters the electronic structure of the dye, leading to a shift in its light absorption and thus a change in color. dayglo.in

Stoichiometric Ratios and Formation Constants of Metal-Mordant Blue 1 Complexes

The stoichiometry of the complexes formed between Mordant Blue 1 and metal ions can vary depending on the specific metal and the reaction conditions. researchgate.net For instance, with aluminum, Mordant Blue 1 can form complexes with metal-to-dye ratios of 1:1, 1:2, and 1:3, with the 1:2 complex being the most stable under higher acidity. chembk.com

A study using a related dye, Mordant Blue 9, for the determination of iron(III) found that a stable 1:2 (Fe:dye) complex was formed. tiu.edu.iqresearchgate.net The formation of this complex was established using the mole ratio method. researchgate.net Similarly, a 1:2 complex was observed between copper(II) and the dye curcumin, which also utilizes a β-diketone moiety for binding. thaiscience.info

The stability of these complexes is quantified by their formation constant (K_f) or stability constant (K_st). A higher formation constant indicates a more stable complex. amrita.edu For the Fe(III)-Mordant Blue 9 complex, the conditional stability constant was determined to be 9.824 x 10⁹ L²·mol⁻². tiu.edu.iqresearchgate.nettiu.edu.iq

Table 1: Stoichiometry and Formation Constants of Selected Metal-Dye Complexes

| Metal Ion | Dye | Stoichiometric Ratio (Metal:Dye) | Formation Constant (log K) | Reference |

|---|---|---|---|---|

| Iron(III) | Mordant Blue 9 | 1:2 | 9.99 | tiu.edu.iqresearchgate.nettiu.edu.iq |

| Nickel(II) | Eriochrome Black T | 1:1 | 8.2 | openenvironmentalresearchjournal.com |

| Nickel(II) | Eriochrome Black T | 1:2 | 11.2 | openenvironmentalresearchjournal.com |

| Copper(II) | Curcumin | 1:2 | - | thaiscience.info |

| Aluminum | Mordant Blue 29 (Chrome Azurol S) | 1:1, 1:2, 1:3 | Not specified | chembk.com |

Note: Data for Mordant Blue 1 is limited; related mordant dyes are included for comparative purposes.

Influence of Solution pH and Ionic Strength on Complex Stability

The stability of metal-Mordant Blue 1 complexes is highly dependent on the pH of the solution. nih.gov The pH affects the dissociation of the dye's functional groups and can lead to the hydrolysis of the metal ion. amrita.edunih.gov Generally, lowering the pH decreases the stability of the metal-dye complex because a higher concentration of hydrogen ions competes with the metal ions for the ligand. amrita.edu Consequently, metals that form very stable complexes can be titrated in acidic solutions, while those forming weaker complexes require alkaline conditions. amrita.edu

For the Fe(III)-Mordant Blue 9 complex, the optimal pH for formation and measurement was found to be 3.75. tiu.edu.iqresearchgate.net Similarly, the determination of cobalt(II) with Mordant Blue 9 is carried out at a pH of 3. semanticscholar.orgresearchgate.net The absorbance of the complex between aluminum and Chrome Azurol S (Mordant Blue 29) is also strongly dependent on pH. chembk.com

Ionic strength of the solution can also influence complex stability. nih.gov An increase in ionic strength can weaken the electrostatic interactions between the dye and the metal ion, potentially leading to dissociation of the complex. nih.govscielo.br This is because the ions from the salt in the solution can compete with the ligand for the metal's coordination sites. scielo.br

Selective and Quantitative Determination of Metal Ions in Aqueous Systems

Mordant Blue 1 and its analogues are valuable reagents for the selective and quantitative determination of various metal ions in aqueous solutions using spectrophotometry. chembk.comtiu.edu.iq The method relies on the formation of a colored complex between the dye and the metal ion, where the absorbance of the complex is proportional to the metal's concentration. google.com

Mordant Blue dyes are used for the spectrophotometric determination of iron(III) and aluminum. tiu.edu.iqsci-hub.seiosrjournals.org A method using Mordant Blue 9 for iron(III) determination is based on the formation of a brown 1:2 complex at pH 3.75, with a maximum absorbance at 650 nm. tiu.edu.iqresearchgate.net This method follows Beer's law in the concentration range of 0.24 to 3.0 ppm. tiu.edu.iqresearchgate.nettiu.edu.iq

For aluminum, Chrome Azurol S (Mordant Blue 29) is a common reagent. chembk.comgoogle.com The dye chelates with aluminum to form a colored complex, and the absorbance is measured to determine the aluminum concentration. google.com The use of a buffer is crucial to maintain a constant pH during the measurement. google.com

Mordant Blue dyes can also be used for the determination of other metal ions. chembk.com

Gallium: Chrome Azurol B, a derivative of Mordant Blue 1, has been optimized for the detection of gallium.

Cobalt(II): A spectrophotometric method for cobalt(II) uses Mordant Blue 9 in the presence of cetyltrimethylammonium bromide (CTAB) at pH 3. semanticscholar.orgresearchgate.net The resulting violet-colored chelate has a maximum absorption at 586 nm and obeys Beer's law in the range of 0.004 to 1 ppm. semanticscholar.orgresearchgate.net

Copper and Nickel: While specific methods for copper and nickel using Mordant Blue 1 were not detailed in the provided search results, related mordant dyes are known to form complexes with these metals. For example, Eriochrome Black T forms 1:1 and 1:2 complexes with nickel(II). openenvironmentalresearchjournal.com The formation constants for copper(II) and nickel(II) with various dyes have been studied, indicating the potential for analytical applications. epfl.ch

Validation of analytical methods using mordant dyes is essential to ensure their accuracy, precision, and reliability for trace element analysis. tiu.edu.iq This involves determining parameters such as linearity (e.g., Beer's law range), sensitivity (molar absorptivity and Sandell's sensitivity), limit of detection (LOD), and limit of quantitation (LOQ). semanticscholar.org

For the determination of iron(III) with Mordant Blue 9, the molar absorptivity was found to be 16,000 L·mol⁻¹·cm⁻¹ at 650 nm. tiu.edu.iqresearchgate.nettiu.edu.iq The method was validated by comparing the results with atomic absorption spectrometry (AAS), showing good agreement with a relative standard deviation (RSD) between ±0.74% and ±2.64%. tiu.edu.iqresearchgate.nettiu.edu.iq

For the cobalt(II) method using Mordant Blue 9, the molar absorptivity is 3.97 x 10⁴ L·mol⁻¹·cm⁻¹, and the Sandell's sensitivity is 1.484 ng·cm⁻². semanticscholar.org The LOD and LOQ were found to be 4.006 ng/mL and 13.353 ng/mL, respectively. semanticscholar.org

Table 2: Analytical Parameters for Metal Ion Determination using Mordant Blue 9

| Parameter | Iron(III) | Cobalt(II) |

|---|---|---|

| Wavelength (λmax) | 650 nm tiu.edu.iqresearchgate.net | 586 nm semanticscholar.orgresearchgate.net |

| pH | 3.75 tiu.edu.iqresearchgate.net | 3 semanticscholar.orgresearchgate.net |

| Beer's Law Range | 0.24 - 3.0 ppm tiu.edu.iqresearchgate.net | 0.004 - 1 ppm semanticscholar.org |

| Molar Absorptivity | 1.6 x 10⁴ L·mol⁻¹·cm⁻¹ tiu.edu.iqresearchgate.nettiu.edu.iq | 3.97 x 10⁴ L·mol⁻¹·cm⁻¹ semanticscholar.org |

| Sandell's Sensitivity | Not specified | 1.484 ng·cm⁻² semanticscholar.org |

| Limit of Detection (LOD) | Not specified | 4.006 ng/mL semanticscholar.org |

| Limit of Quantitation (LOQ) | Not specified | 13.353 ng/mL semanticscholar.org |

Environmental Remediation and Degradation Pathways of Mordant Blue 1

Advanced Oxidation Processes (AOPs) for Dye Decolorization and Mineralization

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. sciencepublishinggroup.comatlantis-press.com These methods have shown considerable promise in the decolorization and complete mineralization of textile dyes, transforming them into less complex and more biodegradable substances. sciencepublishinggroup.com

Photocatalytic Degradation using Semiconductor Catalysts (e.g., TiO2)

Photocatalytic degradation is an AOP that utilizes semiconductor catalysts, most notably titanium dioxide (TiO2), to break down pollutants. mdpi.com When TiO2 is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce highly reactive hydroxyl radicals. mdpi.com These radicals are effective in degrading complex organic molecules like Mordant Blue 1.

Studies have demonstrated the effectiveness of TiO2 in the photocatalytic degradation of mordant dyes. researchgate.netinternationaljournalcorner.com Research on Mordant Blue 13, a similar azo dye, showed significant degradation when exposed to UV light in the presence of various commercial TiO2 photocatalysts. researchgate.netinternationaljournalcorner.com One study found that the photocatalyst Degussa P25 was particularly efficient for the degradation of Disperse Blue 1, a related dye. nih.gov The rate of degradation is influenced by several factors, including the type of TiO2 used, the pH of the solution, and the concentration of the catalyst and the dye. nih.gov For instance, one investigation determined that AV01 exhibited the highest photocatalytic degradation rate among several commercial catalysts. internationaljournalcorner.com The process typically follows pseudo-first-order reaction kinetics. mdpi.com

Table 1: Photocatalytic Degradation Rates of Mordant Blue 13 with Different TiO2 Catalysts

| Catalyst | Degradation Rate (mol⁻¹·h⁻¹·W⁻¹) |

|---|---|

| AV01 | 1.88×10⁻⁵ |

| PC 100 | 1.79×10⁻⁵ |

| P25 | 1.53×10⁻⁵ |

| S7001 | 1.22×10⁻⁵ |

| PC 500 | 1.21×10⁻⁵ |

This table is based on data from a study on Mordant Blue 13, a related azo dye, and illustrates the varying efficiencies of different commercial TiO2 catalysts. internationaljournalcorner.com

Electrochemical Treatment and Degradation Mechanisms

Electrochemical treatment is another powerful AOP for dye degradation. This method involves the use of electrodes to generate oxidizing agents directly in the wastewater or to directly oxidize the pollutants at the anode surface. Boron-doped diamond (BDD) and dimensionally stable anodes (DSA) are among the effective anode materials used for this purpose. nih.gov

The electrochemical degradation of Mordant Blue 13 has been studied using both BDD and DSA anodes. nih.gov The process was found to effectively decolorize the dye solution, with the degradation rate being influenced by current density, initial dye concentration, and pH. nih.gov The degradation process generally follows pseudo-first-order kinetics. nih.gov In some cases, the presence of sulfate (B86663) ions in the water matrix can enhance the degradation rate on BDD anodes, suggesting the involvement of sulfate radicals (SO₄⁻•) in addition to hydroxyl radicals. nih.gov Studies on other dyes like Disperse Blue 1 have also shown high color removal efficiency using graphite (B72142) electrodes. chemrxiv.org It has been noted that acidic conditions are generally more favorable for the electrochemical degradation of such dyes. chemrxiv.org

Table 2: Comparison of Anode Materials for Electrochemical Degradation of Mordant Blue 13

| Anode Material | Apparent Rate Constant (min⁻¹) |

|---|---|

| Boron-Doped Diamond (BDD) | 7.36 × 10⁻² to 4.39 × 10⁻¹ |

| Dimensionally Stable Anode (DSA) | 9.2 × 10⁻³ to 2.11 × 10⁻² |

This table showcases the range of apparent rate constants observed for the decolorization of Mordant Blue 13, highlighting the higher efficiency of BDD anodes under varying electrolysis conditions. nih.gov

Fenton and Photo-Fenton Oxidation Systems

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. mdpi.commdpi.com This method is effective for degrading a wide range of organic pollutants. mdpi.com The photo-Fenton process enhances the degradation rate by using UV light to regenerate Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals. ascelibrary.org

The degradation of mordant dyes using the Fenton process can sometimes be inhibited by the formation of a complex between the iron ions and the dye molecule. mdpi.comresearchgate.net However, modifications to the Fenton system, such as using persulfate (PS) activated by ferrous ions (Fe²⁺/PS), have shown to be highly effective. mdpi.com For Mordant Blue 9, a Fenton-activated persulfate system demonstrated significant degradation and mineralization, outperforming the conventional Fenton process. mdpi.com The efficiency of this system is dependent on parameters like initial pH, and the concentrations of persulfate, ferrous ions, and the dye. mdpi.com Optimal degradation of Mordant Blue 9 in this system was achieved at a pH of 4.88. mdpi.com

Bioremediation and Biodegradation Studies of Mordant Blue 1

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical treatment methods. niscpr.res.injabonline.in This approach utilizes microorganisms, such as bacteria and fungi, to break down and detoxify pollutants. niscpr.res.injabonline.in

Microbial Decolorization and Transformation Pathways

Various microorganisms have been identified for their ability to decolorize and degrade azo dyes like Mordant Blue 1. jabonline.intandfonline.com The white-rot fungus Phanerochaete chrysosporium has been extensively studied and shown to effectively decolorize Mordant Blue 9. researchgate.net The decolorization process is often attributed to the action of ligninolytic enzymes, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), secreted by the fungus. researchgate.net The efficiency of decolorization can be significantly influenced by the composition of the growth medium, including nutrient sources like glucose and veratryl alcohol. researchgate.net

Bacterial species also play a crucial role in the bioremediation of azo dyes. tandfonline.com For instance, Klebsiella pneumoniae MB398 has demonstrated the ability to decolorize Mordant Black 11 under aerobic conditions. nih.gov The biodegradation process often involves the initial reductive cleavage of the azo bond, leading to the formation of aromatic amines, which can then be further degraded. cdnsciencepub.com Microbial consortia, containing multiple species, can often achieve a higher degree of degradation than individual strains. openbiotechnologyjournal.com

Nanoparticle-Enhanced Bioreduction and Catalytic Degradation

Recent research has focused on enhancing bioremediation processes through the use of nanoparticles. ijplantenviro.com Silver nanoparticles (AgNPs), in particular, have shown excellent catalytic properties for the degradation of azo dyes. researchgate.netmatec-conferences.org

A green synthesis approach using plant extracts, such as from Houttuynia cordata, can be used to produce stable and highly crystalline AgNPs. researchgate.netmatec-conferences.org These biosynthesized nanoparticles have demonstrated remarkable catalytic activity in the reduction of azo dyes like Mordant Blue 9, achieving degradation rates of approximately 98% in a short period. researchgate.netmatec-conferences.org The nanoparticles act as catalysts in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄), facilitating the breakdown of the dye's chromophore. researchgate.net This combination of biological synthesis and nanomaterial catalysis presents a promising and eco-friendly method for treating industrial effluents containing mordant dyes. researchgate.net

Adsorption-Based Removal Technologies for Dye Effluents

Adsorption is a widely utilized physicochemical process for treating industrial effluents, proving effective in removing soluble organic pollutants like textile dyes. matec-conferences.orgiwaponline.com The method involves the mass transfer of dye molecules (adsorbate) from the liquid phase onto the surface of a solid material (adsorbent). researchgate.net Its popularity in wastewater treatment stems from its operational simplicity, high efficiency, and cost-effectiveness compared to other technologies. researchgate.netresearchgate.net A variety of materials, particularly commercial activated carbon, are recognized as excellent adsorbents due to their extensive surface area and porous structure. matec-conferences.orgwalisongo.ac.id

Adsorption Isotherms and Kinetic Models

To understand and optimize the adsorption process, researchers employ isotherm and kinetic models to describe the equilibrium and rate of the dye-adsorbent interaction.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature.

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. scielo.org.zaacs.org It is often used to calculate the maximum adsorption capacity (q_max). The favorability of the adsorption process can be indicated by a dimensionless separation factor, R_L. scielo.org.zaacs.org Values of R_L between 0 and 1 indicate a favorable adsorption process. acs.org

Freundlich Isotherm: This empirical model is applied to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. scielo.org.za The model suggests that adsorption sites with higher binding energy are occupied first. The Freundlich constant n indicates the favorability of the adsorption; a value of n greater than 1 signifies a favorable adsorption process. nih.gov

Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbent interactions and suggests that the heat of adsorption of all molecules in the layer decreases linearly with coverage. scielo.org.za

Adsorption Kinetics describe the rate at which a dye is removed from the solution, providing insights into the mechanism of adsorption.

Pseudo-First-Order Model: This model suggests that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. It is generally applicable over the initial stage of an adsorption process. scielo.org.za

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. scielo.org.zaicontrolpollution.com If the pseudo-second-order model shows a high correlation coefficient (R²), it suggests that the adsorption process is likely dominated by chemisorption. icontrolpollution.comresearchgate.net

Studies on mordant dyes frequently show that the adsorption process fits well with the Langmuir and Freundlich isotherm models. scielo.org.zanih.gov The kinetics often follow a pseudo-second-order model, indicating that the rate-controlling step is chemical adsorption. scielo.org.zaicontrolpollution.com

Table 1: Common Adsorption Isotherm and Kinetic Models This table is a representative example based on typical findings for mordant and similar dyes.

| Model Type | Model Name | Key Parameters | Interpretation of Parameters |

| Isotherm | Langmuir | q_max (mg/g), K_L (L/mg) | q_max: Maximum monolayer adsorption capacity. K_L: Langmuir constant related to the energy of adsorption. |

| Freundlich | K_F ((mg/g)(L/mg)^(1/n)), n | K_F: Freundlich constant related to adsorption capacity. n: Adsorption intensity/surface heterogeneity. | |

| Kinetic | Pseudo-First-Order | q_e (mg/g), k_1 (1/min) | q_e: Amount of dye adsorbed at equilibrium. k_1: Rate constant of pseudo-first-order adsorption. |

| Pseudo-Second-Order | q_e (mg/g), k_2 (g/mg·min) | q_e: Amount of dye adsorbed at equilibrium. k_2: Rate constant of pseudo-second-order adsorption. |

Impact of Adsorbent Surface Chemistry and Solution Parameters

The efficiency of removing Mordant Blue dyes from effluents is significantly influenced by both the chemical nature of the adsorbent's surface and the physicochemical conditions of the dye solution. researchgate.netwalisongo.ac.id

Adsorbent Surface Chemistry: The surface chemistry of the adsorbent is a critical factor. For adsorbents like activated carbon, the presence of surface functional groups dictates the interaction with dye molecules. walisongo.ac.id For instance, treating activated carbon with an oxidizing agent like nitric acid can alter its surface by introducing more oxygen-containing functional groups. walisongo.ac.id However, for anionic dyes like Mordant Blue 9, a higher concentration of acidic oxygenated groups can lead to electrostatic repulsion between the negatively charged carbon surface and the anionic dye molecule, thereby decreasing adsorption efficiency. matec-conferences.org This indicates that the interaction is not solely based on simple physisorption but involves complex electrostatic forces. researchgate.net

Solution Parameters:

Effect of pH: The pH of the solution is one of the most critical parameters affecting the adsorption process. jmaterenvironsci.com It influences the surface charge of the adsorbent and the degree of ionization of the dye molecule. researchgate.net For cationic dyes, adsorption typically increases with increasing pH because the adsorbent surface becomes more negatively charged, enhancing electrostatic attraction. jmaterenvironsci.commdpi.com Conversely, for anionic dyes like Mordant Blue, a lower pH is often more favorable. At low pH, the adsorbent surface may become more positively charged, promoting the adsorption of negatively charged dye anions. researchgate.net

Effect of Temperature: Temperature can have a varied effect on adsorption. The process can be either exothermic (adsorption decreases with increasing temperature) or endothermic (adsorption increases with increasing temperature). mdpi.comscirp.org For example, some studies on Methylene Blue show that removal increases with temperature, suggesting an endothermic process. scirp.org This is often attributed to increased mobility and diffusion of dye molecules at higher temperatures. akademiabaru.com Conversely, other studies report decreased adsorption at higher temperatures, indicating an exothermic process where lower temperatures are favorable. mdpi.comijcea.org

Effect of Initial Dye Concentration: Generally, the amount of dye adsorbed per unit mass of the adsorbent increases with the initial dye concentration, until the active sites on the adsorbent surface become saturated. researchgate.net However, the percentage of dye removal often decreases as the initial concentration increases because the fixed amount of adsorbent has a limited number of sites available for a larger number of dye molecules. researchgate.net

Effect of Ionic Strength: The presence of salts in wastewater can significantly affect dye adsorption. scirp.org An increase in ionic strength, for example by adding NaCl, can hinder the adsorption of dye molecules. jmaterenvironsci.comscirp.org This is often explained by the competition between the salt ions and the dye molecules for the available active sites on the adsorbent surface, or by a screening effect on the electrostatic interactions. scirp.org

Table 2: Influence of Key Parameters on Dye Adsorption This table summarizes general trends observed in dye adsorption studies.

| Parameter | General Effect on Adsorption | Common Reason(s) |

| pH | Highly dependent on dye/adsorbent type. | Affects the surface charge of the adsorbent and the ionization state of the dye molecule, influencing electrostatic interactions. jmaterenvironsci.comresearchgate.net |

| Temperature | Can be endothermic (increases with temp) or exothermic (decreases with temp). | Influences dye solubility, diffusion rate, and the nature of the adsorbent surface. scirp.orgakademiabaru.comresearchgate.net |

| Adsorbent Dose | Removal percentage increases, while adsorption capacity (mg/g) decreases. | An increased dose provides more available surface area and active sites for adsorption. mdpi.comakademiabaru.com |

| Initial Dye Concentration | Adsorption capacity (mg/g) increases, while removal percentage may decrease. | A higher concentration provides a greater driving force for mass transfer but can saturate the fixed number of adsorbent sites. researchgate.net |

| Ionic Strength | Generally decreases adsorption. | Competition for active sites between dye ions and salt ions; screening of electrostatic attraction. jmaterenvironsci.comscirp.org |

Application of Mordant Blue 1 in Textile Science and Dyeing Research

Dyeing Mechanisms and Fiber-Dye-Mordant Complex Interactions

Mordant Blue 1, a triarylmethane dye, requires a mordant to effectively bind to textile fibers. worlddyevariety.com The dyeing process involves the formation of a stable coordination complex, often referred to as a "lake," between the dye molecule, a metal ion from the mordant, and the functional groups of the fiber. alfa-chemistry.com The dye itself contains functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which act as ligands, donating electrons to form coordinate bonds with the metal ion. wordpress.comdayglo.in This metal ion then acts as a bridge, binding to the functional groups present in the fiber, such as the amino and carboxyl groups in protein fibers like wool and silk, or hydroxyl groups in cellulosic fibers like cotton. alfa-chemistry.comscribd.com

The interaction between the fiber and the dye is established through strong ionic bonds between the anionic groups of the dye and the cationic sites on the fiber, further strengthened by the coordination with the metal ion. wordpress.comscribd.com This chelation mechanism not only anchors the dye securely to the fiber, leading to excellent wash and light fastness properties, but it can also influence the final color. alfa-chemistry.com The formation of these insoluble complexes within the fiber structure is the primary reason for the high fastness of mordant dyes. wordpress.com

Role of Mordants in Color Development and Dye Fixation on Substrates

Mordants are crucial for both the development of the final color and the fixation of Mordant Blue 1 onto the textile substrate. dayglo.inslideshare.net The choice of mordant can significantly alter the final hue of the dye, a phenomenon known as polygenicity. alfa-chemistry.com Different metal ions interact with the dye's delocalized electron system to varying degrees, causing a shift in the dye's absorption spectrum and thus changing the perceived color. dayglo.in For instance, some mordants may brighten the color, while others can "sadden" or deepen the shade. slideshare.networdpress.com

The primary function of the mordant is to form an insoluble complex with the dye within the fiber, which prevents the dye from being easily washed out. wordpress.comdayglo.in This process of fixation is critical, especially for fibers like cotton, which have a lower affinity for many dyes compared to protein fibers. nih.gov The mordant essentially creates a bridge between the dye and the fiber, ensuring a durable and long-lasting coloration. scribd.com The strength of this bond is reflected in the high wash and light fastness properties typically observed with mordant dyes. scribd.com

Traditional Metallic Mordants and Their Complexation on Fibers

Historically, a variety of metallic salts have been used as mordants in textile dyeing. Common examples include salts of aluminum (alum), chromium (chrome), iron, copper, and tin. alfa-chemistry.comslideshare.net These metallic mordants are effective in forming coordination complexes with both the dye and the fiber. slideshare.net

The complexation process involves the metal ion from the mordant salt bonding with the functional groups of the dye and the fiber. alfa-chemistry.com For example, with protein fibers like wool, the metal ion can form coordinate bonds with the carboxyl and amino groups of the protein chains. scribd.com In the case of Mordant Blue 1, the metal ion coordinates with the hydroxyl and/or carboxyl groups of the dye molecule. worlddyevariety.comdayglo.in This creates a large, insoluble dye-mordant complex that is physically trapped within the fiber matrix and chemically bonded to it, resulting in high fastness. wordpress.comscribd.com The choice of metallic mordant not only affects the final color but also the fastness properties of the dyed textile. tandfonline.comunl.edu

Bio-mordants and Sustainable Dyeing Practices for Mordant Dyes

In recent years, there has been a growing interest in using bio-mordants as a more sustainable alternative to traditional metallic mordants, some of which can have environmental and health concerns. nih.govuminho.pt Bio-mordants are derived from natural sources, such as plants rich in tannins or other metal-accumulating plants. nih.govsci-hub.se Tannins, which are phenolic compounds, are particularly effective as they can form complexes with both the dye and the fiber. nih.gov

Optimization of Dyeing Parameters and Assessment of Dye Uptake

The efficiency of the dyeing process with Mordant Blue 1 is influenced by several parameters, including temperature, pH, dyeing time, and the concentration of both the dye and the mordant. researchgate.nettandfonline.com Optimizing these parameters is crucial for achieving the desired color strength (K/S value), levelness, and fastness properties, while also ensuring efficient use of resources. mdpi.comcolab.ws

The assessment of dye uptake is a key part of the optimization process. It is often quantified by measuring the color strength of the dyed fabric using a spectrophotometer. researchgate.nettandfonline.com The percentage of dye exhaustion from the dyebath can also be determined by measuring the absorbance of the dye solution before and after the dyeing process. mdpi.commdpi.com These measurements allow dyers to systematically evaluate the effect of different dyeing conditions and mordant treatments on the final outcome. nih.gov

Exhaust Dyeing Kinetics and Adsorption Phenomena on Textile Fibers

Exhaust dyeing is a common method for applying mordant dyes, where the textile material is immersed in a dyebath, and the dye is gradually transferred from the solution to the fiber. mdpi.com The study of dyeing kinetics provides insights into the rate at which the dye is adsorbed by the fibers and the mechanisms that govern this process.

The adsorption of Mordant Blue 1 onto textile fibers can be described by various kinetic models, such as the pseudo-first-order and pseudo-second-order models. scielo.org.zamdpi.com The pseudo-second-order model often provides a better fit for mordant dyeing systems, suggesting that the rate-limiting step is a chemical reaction, specifically the formation of the dye-mordant-fiber complex (chemisorption). scielo.org.zaajol.info Adsorption isotherms, like the Langmuir and Freundlich models, are used to describe how the dye distributes between the dyebath and the fiber at equilibrium. scielo.org.zaajol.info These studies help in understanding the affinity of the dye for the fiber and the maximum amount of dye that can be fixed.

Comparative Studies with Natural Dyes and Other Mordant Dyes

When compared to natural dyes, synthetic mordant dyes like Mordant Blue 1 often offer higher color strength, better reproducibility, and a wider range of brilliant shades. researchgate.net However, the growing demand for sustainable textiles has led to a renewed interest in natural dyes. scholarsresearchlibrary.com Comparative assessments help to identify the strengths and weaknesses of each dye type and can guide the selection of the most appropriate colorant for a specific application. environmentaljournal.org For instance, a study might compare the fastness properties of cotton dyed with Mordant Blue 1 using a specific mordant against cotton dyed with a natural dye and a bio-mordant. researchgate.net

Interactive Data Table: Comparison of Dyeing Parameters

The following table allows for the comparison of different dyeing parameters and their effect on the final color strength.

| Dyeing Parameter | Value 1 | Value 2 | Value 3 | Resulting K/S Value |

| Temperature (°C) | 70 | 80 | 90 | (interactive) |

| pH | 4 | 7 | 9 | (interactive) |

| Mordant Conc. (%) | 1 | 3 | 5 | (interactive) |

Advanced Materials and Emerging Research Applications of Mordant Blue Dyes

Utilization in Nonlinear Optical Materials and Related Photonic Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property essential for technologies like frequency conversion and optical switching. researchgate.net One key NLO process is second-harmonic generation (SHG), where a material converts two photons of a specific frequency into a single new photon with twice the energy and frequency. researchgate.net This phenomenon is only possible in materials that lack inversion symmetry. researchgate.net

Organic dyes, particularly those with conjugated π-electron systems, are a significant area of research for NLO applications due to their potential for high nonlinear susceptibility. researchgate.net The hydroxytriarylmethane class of dyes, to which Mordant Blue 1 belongs, has been identified as having potential for NLO applications. researchgate.netwhiterose.ac.uk Research into related compounds, such as Mordant Blue 29 (Chrome Azurol S), has shown that specific structural modifications can lead to high first hyperpolarizability (β), a molecular property crucial for SHG. Theoretical studies have indicated that intramolecular charge-transfer transitions contribute to these NLO properties. mdpi.com

While direct, extensive research into the NLO properties of Mordant Blue 1 is limited, its structural class suggests it is a candidate for such applications. The development of metal-organic frameworks (MOFs), which are themselves studied for NLO effects, using dye linkers like Mordant Blue 1, opens a potential pathway for creating novel, structured photonic materials. researchgate.netfrontiersin.org The precise arrangement of dye molecules within a crystalline MOF structure could allow for the engineering of materials with tailored NLO responses.

Integration into Chemical Sensors and Biosensors (excluding clinical applications)

The integration of chromogenic dyes into sensor systems allows for the creation of devices that can detect chemical analytes through visible color changes. Mordant Blue 1 has proven to be an effective component in the development of chemical sensors, particularly for detecting pH changes. researchgate.net Its inherent halochromic (pH-sensitive) nature, where it displays distinct colors at different protonation levels, can be harnessed when it is incorporated into more complex materials. researchgate.netresearchgate.net

Detailed research has demonstrated the successful use of Mordant Blue 1 (as Chromeazurol B) as a linker molecule in the synthesis of novel zinc-based coordination polymers, a type of metal-organic framework (MOF). researchgate.net These materials effectively function as solid-state, reversible pH sensors. In one study, two new coordination polymers were synthesized:

[NaZn₄(H₂O)₃(L)₃]·3THF·3H₂O (Compound 1)

[Zn₃(H₂O)₃(μ₂-OH₂)(μ₃-OH)(HL)₂(H₂L)]·2THF·3H₂O (Compound 2)

In these structures, the Mordant Blue 1 anion acts as a bridge, linking the metal nodes. researchgate.net The resulting materials retain the pH-sensitive properties of the dye, enabling them to act as halochromic detectors for both aqueous solutions and acidic vapors. researchgate.net The stability of these MOFs allows for repeated and reversible sensing capabilities. researchgate.net

The performance of Compound 1 as a sensor for acidic vapors is particularly noteworthy. Its color changes are distinct and reversible, providing a clear visual indication of the presence of acids like HCl. researchgate.net

| Condition | Observed Color | Sensing Environment |

|---|---|---|

| As-Synthesized | Violet-Grey | Solid State |

| Exposure to 2M HCl Vapor | Orange | Acidic Vapor |

| Exposure to 7M HCl Vapor | Pink | Acidic Vapor |

| Exposure to NH₃ Vapor (pH 9) | Violet-Grey (Reversible) | Basic Vapor |

Research in Functionalized Materials Development for Specific Interactions

Functionalized materials are advanced substances engineered to possess specific properties or to interact in a controlled way with their environment. A key strategy in this field is the use of functional molecules, such as dyes, as building blocks within larger polymeric or crystalline structures. Mordant Blue 1, with its combination of a chromogenic core and reactive carboxylate groups, is well-suited for this purpose. researchgate.net

The development of metal-organic frameworks (MOFs) using Mordant Blue 1 as a bridging linker is a prime example of creating a functionalized material for a specific interaction—in this case, pH sensing. researchgate.net The synthesis of the zinc-based coordination polymers [NaZn₄(H₂O)₃(L)₃]·3THF·3H₂O and [Zn₃(H₂O)₃(μ₂-OH₂)(μ₃-OH)(HL)₂(H₂L)]·2THF·3H₂O demonstrates how the dye molecule is not merely embedded but is a crucial architectural component. researchgate.net It connects the metallic centers to form a stable, porous, and, most importantly, functional framework.

This approach successfully transfers the specific chemical property of the individual dye molecule (halochromism) to the bulk material. The resulting coordination polymer is a "smart" material that can sense and respond to chemical stimuli. researchgate.net This research opens avenues for designing other functional materials where the specific binding or responsive properties of mordant dyes can be integrated into robust, reusable platforms for various sensing or separation applications. researchgate.net

| Compound Name | Key Structural Feature | Functionality |

|---|---|---|

| [NaZn₄(H₂O)₃(L)₃]·3THF·3H₂O | Layered structure with pentanuclear {Zn₄Na} nodes linked by Mordant Blue 1 anions. | Reversible halochromism (pH sensing). |

| [Zn₃(H₂O)₃(μ₂-OH₂)(μ₃-OH)(HL)₂(H₂L)]·2THF·3H₂O | Double-chain ribbon structure with mononuclear Zn(II) and tetranuclear {Zn(II)}₄ clusters linked by Mordant Blue 1 anions. | pH sensitivity in aqueous solution. |

Future Research Directions and Unexplored Avenues for Mordant Blue 1

Development of Novel and Environmentally Benign Synthetic Pathways

The traditional synthesis of triarylmethane dyes often involves hazardous reagents and generates significant chemical waste. academie-sciences.fr Future research will prioritize the development of "green" synthetic routes for Mordant Blue 1, minimizing environmental impact.

Key areas of exploration include:

Green Catalysts and Solvents: Research into using solid acid catalysts like silica (B1680970) sulfuric acid, which are reusable and non-corrosive, presents a promising alternative to conventional mineral acids. academie-sciences.frsid.ir The use of environmentally benign solvents, such as water or deep eutectic solvents, can further reduce the ecological footprint of the synthesis process. sioc-journal.cnresearchgate.net

Energy-Efficient Methods: Techniques like ultrasound-assisted organic synthesis (UAOS) can enhance reaction efficiency, leading to higher yields in shorter times under milder conditions. sid.irrsc.orgtaylorfrancis.com This method promotes efficiency through cavitation, which generates localized extreme temperatures and pressures. taylorfrancis.com

Biocatalysis: The use of enzymes, such as laccases or triphenylmethane (B1682552) reductases (TMRs), offers a highly specific and environmentally friendly approach to dye synthesis and modification. mdpi.comresearchgate.netfrontiersin.org Developing robust biocatalytic systems could revolutionize the production of Mordant Blue 1 and similar dyes. mdpi.com

Table 1: Comparison of Synthetic Approaches for Triarylmethane Dyes

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Mineral acids (H₂SO₄, HF), Lewis acids (FeCl₃, AuCl₃) academie-sciences.frsid.ir | Reusable solid acids (e.g., silica sulfuric acid), biocatalysts (e.g., laccase) academie-sciences.frsid.irresearchgate.net |

| Solvents | Toxic organic solvents academie-sciences.fr | Water, deep eutectic solvents sioc-journal.cnresearchgate.net |

| Energy Input | Often requires high temperatures and long reaction times academie-sciences.fr | Milder conditions, accelerated by ultrasound or microwaves sid.irredalyc.org |

| Byproducts | Often generates significant and hazardous waste academie-sciences.fr | Reduced waste, potential for catalyst recycling sid.irsioc-journal.cn |

| Efficiency | Variable yields | Often results in high yields and purer products sid.ir |

In-depth Mechanistic Studies of Degradation and Environmental Fate

Understanding how Mordant Blue 1 behaves and persists in the environment is crucial for assessing its long-term impact. Future research should focus on elucidating the precise mechanisms of its degradation.

Biodegradation Pathways: While it's known that various microorganisms, including bacteria, fungi, and yeasts, can decolorize and degrade triphenylmethane dyes, the specific pathways for Mordant Blue 1 are not fully understood. nih.govscribd.comresearchgate.net Studies have identified N-demethylation, reduction, and cleavage of the triphenylmethane structure as key steps in the degradation of similar dyes like malachite green. nih.govplos.org Identifying the specific enzymes (e.g., triphenylmethane reductase, peroxidases, laccases) and intermediate metabolites involved in Mordant Blue 1's breakdown is a key research goal. nih.govplos.orgnih.gov

Photodegradation: The light fastness of dyes is a critical property, and the mechanisms of photodegradation involve complex photochemical reactions, often oxidative in nature. sdc.org.uk Investigating the influence of environmental factors like pH, UV radiation exposure, and the presence of photosensitizers on the degradation rate and pathway of Mordant Blue 1 will provide valuable data.

Advanced Oxidation Processes (AOPs): AOPs are effective for treating dye-containing wastewater. epa.gov Detailed mechanistic studies on the application of AOPs to Mordant Blue 1 would help optimize treatment technologies and identify any potentially toxic degradation byproducts.

Expanding Applications in Green Technologies and Material Science

Beyond its use as a traditional colorant, the unique chemical structure of Mordant Blue 1 makes it a candidate for several advanced applications. epa.govpsu.edu

Chemical Sensors: As a halochromic (pH-sensitive) compound, Mordant Blue 1 can change color depending on its protonation state. nih.govresearchgate.net This property can be harnessed by incorporating it into materials like metal-organic frameworks (MOFs) or polymers to create novel pH sensors for detecting acids or other chemical species. nih.gov

Functional Materials: The ability of Mordant Blue 1 to form complexes with metal ions opens avenues for its use in creating new functional materials. Research could explore its incorporation into polymers or inorganic matrices to develop materials with specific optical, electronic, or catalytic properties.

Photocatalysis: The light-absorbing properties of Mordant Blue 1 suggest its potential use as a photosensitizer in photocatalytic systems for environmental remediation or energy applications.

Advanced Computational Modeling for Structure-Property Relationship Predictions

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like Mordant Blue 1, guiding experimental work and accelerating discovery.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish relationships between a chemical's structure and its properties, such as toxicity or environmental fate. researchgate.netspringernature.com Developing specific QSAR models for Mordant Blue 1 could help predict its ecotoxicity and design safer, more environmentally friendly analogues. industrialchemicals.gov.aupublications.gc.ca

Density Functional Theory (DFT): DFT calculations can be used to simulate molecular properties, such as electronic structure and spectra. This can provide insights into the mechanisms of color, metal chelation, and reactivity, helping to explain its pH-sensing behavior and interaction with other molecules.

Molecular Docking: These simulations can predict how Mordant Blue 1 interacts with the active sites of enzymes involved in its biodegradation. This would provide a molecular-level understanding of the degradation process and help identify the key enzymes responsible. mdpi.com

Q & A

Q. What are the key chemical properties and synthesis pathways of Mordant Blue 1?

Mordant Blue 1 (C₂₃H₁₄Cl₂Na₂O₆, MW 503.25) is synthesized via a carbonyl condensation/oxidation reaction between o-cresotic acid (2-hydroxy-3-methylbenzoic acid) and 2,2-dichlorobenzaldehyde. Its industrial applications include dyeing wool, silk, and polyamide fibers. The reaction mechanism involves forming a chromophoric structure stabilized by sodium counterions, critical for its mordant-dyeing behavior . Researchers should verify purity using analytical techniques like HPLC or NMR, referencing CAS 1796-92-5 and EC 217-279-1 for standardization.

Q. What standard methodologies are used to assess the colorfastness of Mordant Blue 1 on textiles?

Colorfastness is typically evaluated using standardized laundering tests (e.g., AATCC or ISO methods). For example, one-way ANOVA can statistically analyze differences in color change across mordant concentrations (25%, 50%, 100%) and application procedures (pre-, post-, concurrent mordanting). Studies show no significant color variation (F(3,76)=0.49, p > 0.05) with varying concentrations, suggesting optimization requires alternative parameters like pH or heating duration .

Q. How does the molecular structure of Mordant Blue 1 influence its dyeing properties?

The dye’s chromophore, derived from its aromatic backbone and chlorine substituents, enables coordination with metal mordants (e.g., alum or aluminium salts). This interaction enhances binding to fibers via chelation. Researchers should conduct UV-Vis spectroscopy to correlate structural features (e.g., λmax) with dye-substrate affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when varying mordant concentrations do not significantly affect colorfastness?

Contradictory results, such as insignificant ANOVA outcomes for mordant concentrations, may arise from inadequate sample size, measurement sensitivity, or uncontrolled variables (e.g., fiber type, pH). To address this, employ multifactorial experimental designs (e.g., Taguchi methods) and post-hoc power analyses. Additionally, explore alternative mordant types (e.g., aluminium sulfate vs. nitrate) or environmental factors (e.g., temperature gradients) .

Q. What advanced analytical techniques are suitable for studying the binding mechanisms of Mordant Blue 1 with substrates?

Molecularly imprinted polymers (MIPs) and isothermal titration calorimetry (ITC) can quantify dye-substrate binding affinities. For instance, MIP studies reveal binding capacities of 73–113 µmol/g for Mordant Blue 1 analogues, with crystal violet offering high selectivity. Pair these with FTIR or XPS to characterize coordination sites .

Q. How can the environmental impact of mordant use with Mordant Blue 1 be minimized?

Substitute high-pollution mordants (e.g., chromium-based agents) with low-impact alternatives like aluminium sulfate, which reduces toxic effluent. Life-cycle assessments (LCAs) and electrochemical degradation methods (e.g., boron-doped diamond anodes) can evaluate and mitigate environmental risks. Studies show electrochemical oxidation effectively degrades azo dyes, with potential applicability to Mordant Blue 1 .

Q. What electrochemical methods are effective for the degradation of Mordant Blue 1 in environmental matrices?

Boron-doped diamond (BDD) electrodes achieve high degradation efficiency via hydroxyl radical generation. Key parameters include current density (20–100 mA/cm²), pH (3–9), and supporting electrolytes (e.g., Na₂SO₄). Monitor degradation intermediates using LC-MS to ensure complete mineralization .

Methodological and Experimental Design Questions

Q. What statistical approaches are recommended for analyzing the effects of mordant application parameters?

Use multivariate ANOVA or mixed-effects models to account for interactions between mordant concentration, heating time, and application procedure. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Consult statisticians during experimental design to ensure adequate power and avoid Type I/II errors .

Q. How do molecular imprinting techniques enhance the detection and analysis of Mordant Blue 1 in complex matrices?

MIPs tailored to Mordant Blue 1’s structure improve selectivity in sensor-based detection. Optimize polymer composition (e.g., cross-linker ratio) and validate binding specificity via displacement assays. Compare MIPs with non-imprinted polymers (NIPs) to confirm template-specific interactions .

Q. What are best practices for designing experiments to evaluate Mordant Blue 1’s stability under varying environmental conditions?

Employ accelerated aging tests (e.g., exposure to UV light, humidity) and monitor degradation kinetics using spectrophotometry. Use response surface methodology (RSM) to model interactions between temperature, pH, and oxidant concentrations. Reference ISO 105-B02 for lightfastness protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.